Bicyclo[2.2.1]heptan-2-amine hydrochloride, also known as exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride, is a chemical compound synthesized through various documented methods. Research articles detail its preparation using reductive amination, ring-opening reactions, and other synthetic approaches.
Research suggests that Bicyclo[2.2.1]heptan-2-amine hydrochloride may hold potential in various scientific fields, although much of this research is still in the pre-clinical or early stages. Here are some potential applications being explored:
Bicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine compound characterized by its unique structure, which consists of a bicyclo[2.2.1] framework with an amine functional group at the second carbon position. Its molecular formula is and it has a molecular weight of approximately 147.65 g/mol. The compound is typically encountered in its hydrochloride form, which enhances its solubility and stability in various applications.
Bicyclo[2.2.1]heptan-2-amine hydrochloride exhibits significant biological activity, primarily as an antagonist of the CXC chemokine receptor 2 (CXCR2). This receptor is involved in inflammatory responses and cancer metastasis. The antagonistic action on CXCR2 suggests potential therapeutic applications in treating metastatic cancer by inhibiting cell migration and proliferation associated with tumor progression .
The compound interacts with CXCR2, influencing various biochemical pathways related to inflammation and tumor growth. Its pharmacokinetics indicate high stability in simulated physiological conditions, which is advantageous for oral bioavailability and therapeutic efficacy.
Several synthesis methods for bicyclo[2.2.1]heptan-2-amine hydrochloride have been developed:
Bicyclo[2.2.1]heptan-2-amine hydrochloride finds applications across various fields:
Research indicates that bicyclo[2.2.1]heptan-2-amine hydrochloride interacts with various biomolecules, particularly chemokine receptors like CXCR1 and CXCR2, affecting cellular signaling pathways related to inflammation and cancer progression . These interactions are crucial for understanding its potential therapeutic effects.
Bicyclo[2.2.1]heptan-2-amine hydrochloride has several analogs that share structural similarities but differ in chemical properties and biological activities:
Compound Name | Structure Type | Unique Features |
---|---|---|
Bicyclo[2.2.1]heptane | Parent hydrocarbon | Lacks functional groups; serves as a structural base |
Bicyclo[2.2.1]heptan-2-one | Ketone derivative | Presence of a carbonyl group alters reactivity |
Norbornene | Bicyclic compound with a double bond | Contains a double bond; used in polymer chemistry |
The uniqueness of bicyclo[2.2.1]heptan-2-amine hydrochloride lies in its rigid bicyclic structure combined with an amine group, which provides distinct chemical reactivity and biological properties compared to its analogs. Its potential as a therapeutic agent targeting specific receptors further distinguishes it from other similar compounds, making it a valuable subject for ongoing research and development in medicinal chemistry .
Bicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic secondary amine with the systematic IUPAC name (1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine hydrochloride. It is also referred to as exo-2-aminonorbornane hydrochloride or 2-norbornylamine hydrochloride due to its structural relationship with norbornane (bicyclo[2.2.1]heptane). Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 14370-45-7, 822-98-0, 7242-92-4 |
Molecular Formula | C₇H₁₄ClN |
Molecular Weight | 147.65 g/mol |
Synonyms | Exo-2-aminonorbornane, Norbornylamine hydrochloride |
Stereochemistry | Exo configuration (amine on the same face as the bridge) |
The compound exists as a hydrochloride salt, with the amine group protonated, enhancing its stability and solubility. Its bicyclic structure consists of a norbornane framework with a bridgehead amine at position 2, introducing steric and electronic constraints that influence reactivity.
Bicyclo[2.2.1]heptan-2-amine hydrochloride belongs to the class of bicyclic amines, specifically norbornylamines, which are structurally derived from norbornane. It is classified as a secondary amine due to the single hydrogen atom bonded to the nitrogen atom. The compound’s stereochemistry is critical, with distinct exo and endo isomers reported, though the exo form is more commonly synthesized and utilized.
The development of bicyclo[2.2.1]heptan-2-amine hydrochloride traces back to early studies on norbornane derivatives. Norbornane, the parent hydrocarbon, was first synthesized via the reduction of norcamphor (a camphor derivative). The introduction of amines into this bicyclic system was driven by the need for rigid, sterically hindered frameworks for catalysis and drug discovery.
Patents such as CN102633650A describe optimized routes for synthesizing 2-aminonorbornane intermediates, emphasizing cost-effective processes for pharmaceutical precursors. The hydrochloride salt’s stability under acidic conditions makes it a preferred form for storage and handling.
Bicyclo[2.2.1]heptan-2-amine hydrochloride serves as a versatile building block in organic synthesis, particularly for constructing complex bicyclic and polycyclic architectures.
The strained bicyclic system imparts unique reactivity:
Bicyclo[2.2.1]heptan-2-amine hydrochloride shares a core structure with norbornane but introduces a reactive amine group, expanding its synthetic utility.
Compound | Structure | Key Difference |
---|---|---|
Norbornane | Bicyclo[2.2.1]heptane | No amine group |
Exo-2-aminonorbornane | Bicyclo[2.2.1]heptan-2-amine | Secondary amine at position 2 |
Bicyclo[2.2.1]heptan-2-amine hydrochloride | Protonated amine with Cl⁻ counterion | Enhanced stability and solubility |
Bicyclo[2.2.1]heptan-2-amine hydrochloride represents a rigid bicyclic amine salt derived from the norbornane scaffold, characterized by its distinctive bridged ring system and well-defined stereochemical properties [1]. The compound possesses the molecular formula C₇H₁₄ClN with a molecular weight of 147.65 grams per mole [2]. The bicyclic framework consists of a cyclohexane ring bridged by a single methylene group across positions 1 and 4, creating the characteristic bicyclo[2.2.1]heptane structure [3].
The fundamental molecular architecture is defined by the presence of an amino group at the 2-position of the norbornane skeleton, which forms a stable hydrochloride salt through protonation [1]. Gas electron diffraction studies of the parent norbornane system reveal critical structural parameters that define the molecular geometry [3]. The average carbon-carbon bond length within the bicyclic framework measures 1.5488 ± 0.003 Angstroms, with specific variations observed for different carbon-carbon connections [3].
The stereochemical orientation of the amino group in bicyclo[2.2.1]heptan-2-amine hydrochloride can adopt two distinct spatial arrangements known as exo and endo configurations [1]. The exo configuration positions the amino group away from the bridging methylene unit, resulting in a less sterically hindered environment [1]. This spatial arrangement is represented by the compound with PubChem identifier CID 10240785, designated as exo-2-aminonorbornane [1].
Conversely, the endo configuration orients the amino group toward the bridging methylene group, creating a more congested molecular environment [4]. The distinction between these configurations profoundly influences the chemical reactivity and physical properties of the compound [4]. Experimental evidence suggests that the exo configuration typically predominates due to reduced steric interactions compared to the endo isomer [5].
Nuclear magnetic resonance spectroscopy provides definitive methods for distinguishing between exo and endo configurations through analysis of nuclear Overhauser effect correlations [4]. The characteristic coupling patterns and chemical shift differences between bridgehead protons and substituent groups enable reliable stereochemical assignments [4]. These configurational differences manifest in distinct spectroscopic signatures that serve as diagnostic tools for structural elucidation [4].
The absolute configuration of bicyclo[2.2.1]heptan-2-amine hydrochloride involves the determination of the spatial arrangement of atoms around chiral centers within the molecular framework [1]. The compound exists as enantiomeric forms with defined absolute configurations, including the (1S,2S,4R) stereoisomer identified as PubChem CID 9989233 [1]. This specific enantiomer represents one of the possible absolute configurations accessible through chiral synthesis or resolution techniques .
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₄ClN | [2] |
Molecular Weight (g/mol) | 147.65 | [2] |
Melting Point (°C) | 295 (decomposition) | [2] |
Boiling Point (°C) | 160 (at 760 mmHg) | [2] |
Flash Point (°C) | 35 | [2] |
CAS Number | 14370-45-7 | [2] |
Hydrogen Bond Donors | 4 | [1] |
Hydrogen Bond Acceptors | 2 | [1] |
Rotatable Bonds | 0 | [1] |
Topological Polar Surface Area (Ų) | 52 | [1] |
The crystallographic properties of bicyclo[2.2.1]heptan-2-amine hydrochloride reflect the rigid nature of the bicyclic framework and the ionic character of the hydrochloride salt [1]. The compound exhibits a decomposition temperature of 295 degrees Celsius, indicating substantial thermal stability before breakdown occurs [2]. This elevated decomposition point suggests strong intermolecular interactions within the crystal lattice, likely involving hydrogen bonding between the protonated amino group and chloride anions [1].
The solid-state structure demonstrates complete conformational rigidity with zero rotatable bonds, a characteristic feature of bridged bicyclic systems [1]. The topological polar surface area of 52 square Angstroms reflects the contribution of the protonated amino group and the associated chloride counterion [1]. X-ray crystallographic studies of related bicyclic amine systems reveal typical hydrogen bonding patterns involving the amino hydrogen atoms and chloride anions [8].
The crystal packing arrangements in bicyclic amine hydrochlorides typically involve three-dimensional networks stabilized by electrostatic interactions and hydrogen bonding [8]. These intermolecular forces contribute to the observed physical properties, including the elevated melting point and limited solubility characteristics [9]. The rigid bicyclic framework prevents significant conformational changes in the solid state, resulting in well-defined crystal structures with predictable packing motifs [10].
Bond/Angle | Value (Å or degrees) | Reference |
---|---|---|
C-C (average) | 1.5488 ± 0.003 | [3] |
C₁-C₂ | 1.539 ± 0.012 | [3] |
C₂-C₃ | 1.557 ± 0.025 | [3] |
C₁-C₇ (bridge) | 1.560 ± 0.024 | [3] |
∠C₁-C₇-C₄ | 93.1 ± 1.7 | [3] |
θ (dihedral angle) | 113.1 ± 1.8 | [3] |
The conformational characteristics of bicyclo[2.2.1]heptan-2-amine hydrochloride are dominated by the inherent rigidity of the norbornane framework [3]. Unlike flexible aliphatic systems, the bicyclic structure maintains a fixed three-dimensional geometry with minimal conformational freedom [11]. Gas electron diffraction studies of the parent norbornane system provide precise geometric parameters that define the molecular conformation [3].
The bridging methylene group constrains the cyclohexane ring into a boat-like conformation, preventing the chair-chair interconversion typically observed in cyclohexane derivatives [12]. This conformational restriction results in fixed axial and equatorial positions for substituents attached to the six-membered ring portion [12]. The dihedral angle between the two planes of the bicyclic system measures 113.1 ± 1.8 degrees, representing a characteristic geometric parameter of the norbornane framework [3].
The conformational analysis reveals that all carbon-carbon-carbon valence angles deviate significantly from the ideal tetrahedral angle of 109.5 degrees [3]. The bridgehead angle at C₁-C₇-C₄ measures only 93.1 ± 1.7 degrees, indicating substantial angle strain within the bicyclic system [3]. This angular compression contributes to the overall strain energy of the molecule and influences its chemical reactivity patterns [13].
Nuclear magnetic resonance spectroscopy of bicyclic systems demonstrates characteristic chemical shift patterns reflecting the rigid molecular geometry [14]. The bridge methylene protons exhibit distinctive magnetic environments due to the conformationally fixed structure [14]. These spectroscopic signatures provide valuable diagnostic information for conformational analysis and structural verification [14].
Compound | Bridgehead Angle (°) | Deviation from Tetrahedral | Strain Indication | Reference |
---|---|---|---|---|
Norbornane | 93.1 ± 1.7 | -16.4° | Moderate compression | [3] |
Norbornadiene | 94.1 ± 3.0 | -15.4° | Moderate compression | [3] |
Typical sp³ carbon | 109.5 (tetrahedral) | 0° | No strain | Standard geometry |
Bicyclo[2.1.1]hexane | ~85° (highly strained) | -24.5° | High compression | [15] |
The bridgehead positions in bicyclo[2.2.1]heptan-2-amine hydrochloride exhibit characteristic strain patterns associated with the geometric constraints of the bicyclic framework [3]. The bridgehead carbons experience significant angular compression, with the C₁-C₇-C₄ angle measuring 93.1 degrees compared to the ideal tetrahedral angle of 109.5 degrees [3]. This 16.4-degree deviation represents moderate but substantial strain that influences the chemical behavior of the bicyclic system [3].
The bridge bond length between C₁ and C₇ measures 1.560 ± 0.024 Angstroms, which exceeds the length of normal carbon-carbon single bonds [3]. This elongation reflects the strain imposed by the bridging geometry and contributes to the overall energy content of the molecule [3]. The increased bond length partially compensates for the angular strain by reducing nonbonded interactions within the constrained framework [16].
Strain energy calculations indicate that bicyclo[2.2.1]heptane possesses approximately 8.3 kilocalories per mole of strain energy [15]. This moderate strain level results from the geometric distortions required to accommodate the bridging methylene group [15]. The strain manifests primarily through angular compression at bridgehead positions and torsional interactions within the six-membered ring component [13].
The bridgehead strain in norbornane systems significantly influences chemical reactivity, particularly in reactions involving carbocation intermediates [16]. The geometric constraints prevent optimal orbital overlap in transition states, affecting reaction rates and selectivity patterns [16]. These strain considerations prove crucial for understanding the synthetic utility and transformation chemistry of bicyclo[2.2.1]heptan-2-amine derivatives [13].
Compound | Ring System | Bridge Length | Strain Energy (kcal/mol) | Key Features | Reference |
---|---|---|---|---|---|
Bicyclo[2.2.1]heptane (Norbornane) | 5+6 fused rings with bridge | One carbon bridge | 8.3 | Rigid, conformationally fixed | [15] |
Bicyclo[2.2.2]octane | 6+6 fused rings with bridge | Two carbon bridge | Lower than norbornane | More flexible than norbornane | [17] [15] |
Adamantane | Tricyclic cage structure | Multiple bridges | Very low (~4) | Highly symmetrical cage | [18] [19] |
Bicyclo[2.1.1]hexane | 4+5 fused rings with bridge | One carbon bridge | ~28 (predicted) | Highly strained system | [15] |
Camphor (bicyclo[2.2.1]heptan-2-one) | 5+6 fused rings with ketone | One carbon bridge | Similar to norbornane | Natural product, chiral centers | [18] [20] |
The structural characteristics of bicyclo[2.2.1]heptan-2-amine hydrochloride can be systematically compared with related bicyclic systems to understand the influence of ring size, bridge length, and substitution patterns [15]. Bicyclo[2.2.2]octane, featuring a two-carbon bridge and larger ring components, exhibits reduced strain energy compared to the norbornane framework [17]. The extended bridge length in the [2.2.2] system allows for more favorable bond angles and reduced geometric distortion [17].
Adamantane represents an alternative polycyclic architecture with multiple bridging units creating a highly symmetrical cage structure [18]. The strain energy of adamantane approaches only 4 kilocalories per mole, significantly lower than norbornane systems due to the optimal tetrahedral geometry achieved at all carbon centers [19]. This geometric perfection makes adamantane derivatives particularly stable and unreactive under typical conditions [18].
In contrast, bicyclo[2.1.1]hexane exhibits dramatically increased strain energy, predicted to exceed 28 kilocalories per mole [15]. The smaller ring components and shorter bridge length create severe angular compression and destabilizing interactions [15]. This high strain energy renders [2.1.1] systems highly reactive and difficult to isolate under normal conditions [15].
Camphor and related natural products demonstrate how functional group incorporation affects the norbornane framework [18]. The ketone functionality in camphor provides additional stabilization through conjugation effects while maintaining the characteristic rigidity of the bicyclic core [20]. These natural products illustrate the biological relevance and synthetic utility of norbornane-derived structures [18].
Bicyclo[2.2.1]heptan-2-amine hydrochloride exists as a white crystalline solid under standard conditions [1] [2] [3]. The compound exhibits the typical appearance of an organic hydrochloride salt, presenting as a powder or crystalline material that is stable at room temperature [4]. The solid-state structure reflects the characteristic ionic nature of the hydrochloride salt, with the protonated amine group forming electrostatic interactions with the chloride anion [1].
The molecular formula of bicyclo[2.2.1]heptan-2-amine hydrochloride is C₇H₁₄ClN, with an exact molecular weight of 147.64 grams per mole [1] [5] [2]. The compound consists of seven carbon atoms, fourteen hydrogen atoms, one nitrogen atom, and one chloride atom forming the hydrochloride salt. The elemental composition includes a bicyclic norbornane framework with a primary amine functionality at the 2-position [6] [7].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₄ClN | [1] [5] [2] |
Molecular Weight | 147.64 g/mol | [1] [5] [2] |
Exact Mass | 147.08148 g/mol | [8] [9] |
Monoisotopic Mass | 147.081477 g/mol | [10] |
The hydrochloride salt formation significantly enhances the water solubility of bicyclo[2.2.1]heptan-2-amine compared to the free base form [6] . The ionic nature of the hydrochloride salt promotes dissolution in polar solvents, particularly water and alcohols . The compound demonstrates favorable solubility characteristics for pharmaceutical applications, with the salt form providing improved stability and bioavailability profiles .
The phase behavior of bicyclo[2.2.1]heptan-2-amine hydrochloride is characterized by its thermal stability up to its decomposition temperature of 295°C [5] . The compound maintains its crystalline structure under normal storage conditions, with recommended storage at room temperature under inert atmosphere [14] [3].
The ¹H Nuclear Magnetic Resonance spectrum of bicyclo[2.2.1]heptan-2-amine derivatives exhibits characteristic patterns reflecting the rigid bicyclic structure [15] [16]. The norbornane framework produces distinct chemical shifts with bridgehead protons appearing in the range of 0.86-1.71 parts per million . The amine proton environment shows distinctive coupling patterns due to the constrained geometry of the bicyclic system [15].
Typical ¹H Nuclear Magnetic Resonance data for bicyclo[2.2.1]heptan-2-amine derivatives in CDCl₃ shows multiplets at δ 3.16-3.18 (m, 1H, CH), 2.28-2.24 (m, 2H, CH₂), 1.84-1.80 (m, 1H, CH), and 1.53-1.17 (m, 7H) for the bicyclic framework protons [15] [16].
The infrared spectrum of bicyclo[2.2.1]heptan-2-amine hydrochloride displays characteristic absorption bands for the bicyclic amine hydrochloride functionality [18] [19]. Primary amine hydrochlorides typically exhibit broad absorption bands in the 3000-3500 cm⁻¹ region corresponding to N-H stretching vibrations [18]. The bicyclic C-H stretching modes appear around 2800-3000 cm⁻¹, while the C-C stretching and bending modes of the norbornane framework occur at lower frequencies [18] [19].
The infrared spectrum pattern for bicyclic amine compounds shows characteristic features including N-H stretching (3000-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and C-C skeletal vibrations (1000-1600 cm⁻¹) [18] [19].
Mass spectrometry analysis of bicyclo[2.2.1]heptan-2-amine hydrochloride reveals characteristic fragmentation patterns typical of bicyclic amine compounds [6] . The molecular ion peak appears at m/z 147 for the hydrochloride salt, with the free base showing a molecular ion at m/z 111 [6] [20]. Common fragmentation pathways include loss of the amine functionality and sequential ring opening of the bicyclic framework [6].
The mass spectrometry fragmentation typically shows the molecular ion peak at m/z 147.08148 for the hydrochloride salt, with characteristic fragmentation patterns including loss of HCl (m/z 111) and subsequent breakdown of the bicyclic structure [8] [9].
The acid-base behavior of bicyclo[2.2.1]heptan-2-amine is characterized by its primary amine functionality, which readily accepts protons to form stable ammonium salts [21]. The pKa value of the free base is estimated to be around 10-11, typical for primary aliphatic amines . The hydrochloride salt formation involves protonation of the nitrogen atom by hydrochloric acid, creating an ionic compound with enhanced solubility and stability [21].
The salt formation mechanism proceeds through a simple acid-base reaction where the lone pair electrons on the nitrogen atom accept a proton from hydrochloric acid, forming the corresponding ammonium chloride salt [21]. This process is quantitative and irreversible under normal conditions, making the hydrochloride salt the preferred form for pharmaceutical and research applications .
Bicyclo[2.2.1]heptan-2-amine hydrochloride exhibits hygroscopic properties typical of organic hydrochloride salts [14] [3]. The compound can absorb moisture from the atmosphere, which may affect its physical properties and stability [14]. The hydration behavior is influenced by the ionic nature of the hydrochloride salt, with water molecules coordinating to the ammonium and chloride ions [14].
The hydration state of the compound can be controlled through appropriate storage conditions, with inert atmosphere storage recommended to prevent moisture absorption [14] [3]. The presence of water molecules in the crystal lattice can affect the melting point and dissolution characteristics of the compound [14].
Hydration Property | Description | Reference |
---|---|---|
Hygroscopic Nature | Absorbs atmospheric moisture | [14] [3] |
Storage Requirement | Inert atmosphere recommended | [14] [3] |
Crystal Lattice | Water coordination possible | [14] |
Stability Impact | Affects physical properties | [14] [3] |
Irritant